1-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]piperidine-4-carboxylic acid
Description
This compound is a hybrid molecule combining a 7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl moiety (a substituted coumarin derivative) with a piperidine-4-carboxylic acid group via a propanoyl linker. Its structural complexity confers unique physicochemical and pharmacological properties, making it a candidate for medicinal chemistry research. Key features include:
- Piperidine-4-carboxylic acid: The carboxylic acid group improves solubility, while the piperidine ring may facilitate interactions with enzymes or receptors.
- Propanoyl linker: Provides conformational flexibility, allowing optimal spatial alignment of functional groups.
Properties
IUPAC Name |
1-[3-(7-methoxy-4-methyl-2-oxochromen-3-yl)propanoyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO6/c1-12-15-4-3-14(26-2)11-17(15)27-20(25)16(12)5-6-18(22)21-9-7-13(8-10-21)19(23)24/h3-4,11,13H,5-10H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKOJKSIWLCHBLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CCC(=O)N3CCC(CC3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]piperidine-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the alkylation of 7-hydroxy-4-methylcoumarin with propargyl bromide in the presence of anhydrous potassium carbonate and dry acetone . This intermediate is then reacted with piperidine-4-carboxylic acid under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-yielding catalysts, and green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
1-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
1-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anticoagulant and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 1-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The chromen-2-one core structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in the coagulation cascade, leading to anticoagulant effects . Additionally, its interaction with cellular pathways can result in anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Structural Comparisons
The compound’s uniqueness is highlighted by comparing it to structurally related molecules (Table 1):
Table 1: Structural Features of Comparable Compounds
Key Observations :
- Chromen vs.
- Substituent Effects : Replacing the 7-methoxy group with a hydroxy group (as in ) reduces lipophilicity, while a 4-chlorophenyl substitution (as in ) introduces halogen-based electronic effects.
- Piperidine Modifications : Carboxamide derivatives (e.g., ) exhibit lower acidity compared to carboxylic acid, impacting solubility and target interactions.
Physicochemical and Pharmacological Comparisons
Table 2: Pharmacological and Physicochemical Properties
Key Findings :
- Molecular Weight : The target compound’s higher molecular weight (403.4 g/mol) may limit blood-brain barrier penetration compared to simpler analogs like 5-methoxyflavone.
- Solubility : The carboxylic acid group enhances aqueous solubility relative to carboxamide or methoxybenzoyl derivatives.
- Bioactivity : Chromen-piperidine hybrids (e.g., ) are frequently associated with antimicrobial and anticancer properties, likely due to interactions with DNA topoisomerases or kinases. The methoxy group in the target compound could enhance metabolic stability compared to hydroxy-substituted analogs.
Biological Activity
The compound 1-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]piperidine-4-carboxylic acid is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C18H19NO8
- Molecular Weight : 377.35 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors involved in critical signaling pathways. The coumarin moiety (7-methoxy-4-methyl-2-oxo-2H-chromen) is known for its diverse pharmacological properties, including:
- Anti-inflammatory Activity : Coumarins have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Antioxidant Properties : The compound may exhibit antioxidant activity by scavenging free radicals and enhancing cellular defense mechanisms.
- Anticancer Potential : Studies suggest that coumarin derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest.
Data Tables
| Biological Activity | Target/Mechanism | Reference |
|---|---|---|
| Anti-inflammatory | COX inhibition | |
| Antioxidant | Free radical scavenging | |
| Anticancer | Apoptosis induction |
Study 1: Anti-inflammatory Effects
A study investigated the anti-inflammatory effects of a related coumarin derivative, demonstrating significant inhibition of COX enzymes in vitro. The results indicated a dose-dependent response, with higher concentrations leading to greater inhibition of inflammatory markers in cellular models.
Study 2: Anticancer Activity
In another study, the anticancer potential of similar coumarin compounds was evaluated against various cancer cell lines, including breast and colon cancer. The findings revealed that these compounds induced apoptosis and inhibited cell proliferation significantly compared to control groups.
Study 3: Neuroprotective Effects
Research has indicated that derivatives of piperidine compounds may exhibit neuroprotective effects by acting as NMDA receptor antagonists. This mechanism is crucial for protecting neurons from excitotoxicity associated with neurodegenerative diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
